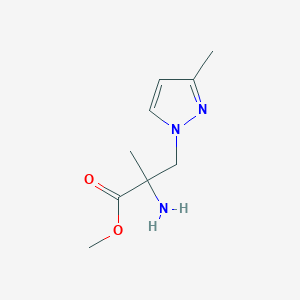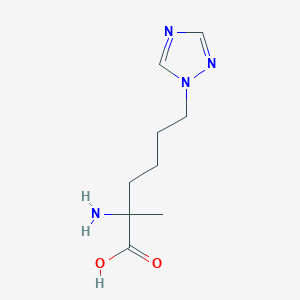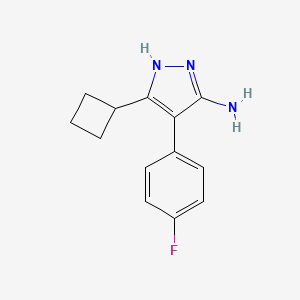![molecular formula C14H23BN2O2 B13631550 1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13631550.png)
1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole is a chemical compound with the molecular formula C12H21BN2O2. It is known for its unique structure, which includes a pyrazole ring substituted with a propyl group and a boronate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Propyl Group: The propyl group is introduced via alkylation of the pyrazole ring using a suitable alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
化学反応の分析
Types of Reactions
1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Palladium catalysts, bases like potassium carbonate, organic solvents such as tetrahydrofuran.
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds depending on the specific reaction conditions and reagents used .
科学的研究の応用
1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Material Science: The compound is explored for its potential in the development of new materials, including polymers and advanced composites.
Medicinal Chemistry: Research is ongoing to investigate its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies:
作用機序
The mechanism of action of 1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition processes. The pyrazole ring can interact with various biological targets, potentially modulating enzyme activity and receptor binding .
類似化合物との比較
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure with a phenyl group instead of a pyrazole ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the pyrazole ring and propyl group, simpler structure.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar pyrazole ring but with a methyl group instead of a propyl group .
Uniqueness
1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole is unique due to its combination of a pyrazole ring, a propyl group, and a boronate ester. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .
特性
分子式 |
C14H23BN2O2 |
|---|---|
分子量 |
262.16 g/mol |
IUPAC名 |
1-propyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole |
InChI |
InChI=1S/C14H23BN2O2/c1-6-11-17-12(8-10-16-17)7-9-15-18-13(2,3)14(4,5)19-15/h7-10H,6,11H2,1-5H3/b9-7+ |
InChIキー |
BHGBPTQHBPKZLT-VQHVLOKHSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=NN2CCC |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=NN2CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(propan-2-yl)-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13631480.png)

![Tetrahydro-1H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole](/img/structure/B13631506.png)










